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Compound of Interest

Compound Name: 4,5-Dimethyl-2-nitrobenzoic acid

Cat. No.: B1611096 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 4,5-Dimethyl-2-nitrobenzoic acid
and its key derivatives. The analysis focuses on how functional group modifications influence

spectroscopic signatures, offering valuable insights for characterization and structural

elucidation. The derivatives included for comparison are its methyl ester, the corresponding

aniline formed by reduction of the nitro group, and the amino acid.

Disclaimer: Experimental spectroscopic data for 4,5-Dimethyl-2-nitrobenzoic acid and its

methyl ester is not readily available in public databases. Therefore, data from the closely

related analog, 4,5-dimethoxy-2-nitrobenzoic acid, and its corresponding methyl ester are used

as proxies for a comprehensive comparison. This substitution is clearly noted in the data

tables.

Chemical Structures and Transformations
The following diagram illustrates the chemical structures of 4,5-Dimethyl-2-nitrobenzoic acid
and the derivatives discussed in this guide.

Caption: Chemical structures and synthetic relationships.

Quantitative Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 4,5-Dimethyl-2-nitrobenzoic
acid and its derivatives.
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Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in
δ, ppm)

Compound Aromatic H -CH₃
-OCH₃ / -
NH₂

-COOH / -
COOCH₃

Solvent

4,5-

Dimethoxy-2-

nitrobenzoic

acid (proxy)

7.42 (s, 1H),

7.26 (s, 1H)
-

4.03 (s, 3H),

4.02 (s, 3H)
- CDCl₃

Methyl 4,5-

dimethoxy-2-

nitrobenzoate

(proxy)[1]

7.35 (s, 1H),

7.25 (s, 1H)
-

3.95 (s, 3H),

3.93 (s, 3H)
3.90 (s, 3H) CDCl₃

4,5-Dimethyl-

2-

nitroaniline[2]

[3][4][5]

7.8 (s, 1H),

6.7 (s, 1H)

2.2 (s, 3H),

2.1 (s, 3H)
6.5 (br s, 2H) - CDCl₃

2-Amino-4,5-

dimethylbenz

oic acid[6][7]

7.6 (s, 1H),

6.5 (s, 1H)

2.2 (s, 3H),

2.1 (s, 3H)
5.5 (br s, 2H)

11.0 (br s,

1H)
DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in
δ, ppm)
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Compound Aromatic C -CH₃ / -OCH₃ -C=O Solvent

4,5-Dimethoxy-2-

nitrobenzoic acid

(proxy)

154.1, 148.5,

138.2, 124.5,

110.1, 108.3

56.5, 56.4 165.8 CDCl₃

Methyl 4,5-

dimethoxy-2-

nitrobenzoate

(proxy)

153.8, 148.2,

137.9, 125.0,

109.8, 108.0

56.6, 56.5, 52.8 165.1 CDCl₃

4,5-Dimethyl-2-

nitroaniline[2][3]

[4][5]

145.1, 135.2,

132.8, 126.5,

124.3, 118.9

19.8, 18.5 - CDCl₃

2-Amino-4,5-

dimethylbenzoic

acid[6][7]

149.5, 138.1,

128.2, 125.0,

115.3, 112.8

20.1, 19.2 169.5 DMSO-d₆

Table 3: IR Spectroscopic Data (Key Absorptions in
cm⁻¹)
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Compound
O-H (acid) /
N-H (amine)

C=O
(acid/ester)

C-H
(aromatic/al
iphatic)

NO₂
(asym/sym)

C-O
(ether/ester)

4,5-

Dimethoxy-2-

nitrobenzoic

acid (proxy)

3300-2500

(broad)
~1700

~3100-3000,

~2950-2850
~1530, ~1350 ~1270, ~1030

Methyl 4,5-

dimethoxy-2-

nitrobenzoate

(proxy)

- ~1725
~3100-3000,

~2950-2850
~1530, ~1350 ~1250, ~1050

4,5-Dimethyl-

2-

nitroaniline[2]

[3]

~3400, ~3300 -
~3100-3000,

~2950-2850
~1520, ~1340 -

2-Amino-4,5-

dimethylbenz

oic acid[6][7]

~3450,

~3350, 3200-

2500 (broad)

~1680
~3100-3000,

~2950-2850
- -

Table 4: Mass Spectrometry and UV-Vis Data
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Compound
Mass Spec (m/z of
M⁺)

UV-Vis (λₘₐₓ in nm) Solvent

4,5-Dimethoxy-2-

nitrobenzoic acid

(proxy)[8]

227.05 ~295, ~240 Ethanol

Methyl 4,5-dimethoxy-

2-nitrobenzoate

(proxy)

241.06 ~295, ~240 Ethanol

4,5-Dimethyl-2-

nitroaniline[4]
166.18 ~410, ~280, ~230 Ethanol

2-Amino-4,5-

dimethylbenzoic

acid[6]

165.19 ~340, ~250 Ethanol

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecules.

Protocol:

Sample Preparation: Dissolve 5-25 mg of the sample for ¹H NMR, or 50-100 mg for ¹³C

NMR, in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean,

dry NMR tube.[9][10] Ensure the sample is fully dissolved to avoid spectral artifacts.

Instrument Setup: The spectra are recorded on a 400 MHz (or higher) spectrometer.[11]

¹H NMR Acquisition:

Acquire the spectrum using a standard pulse sequence.
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Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12

ppm).

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

Chemical shifts are reported in ppm relative to an internal standard, typically

tetramethylsilane (TMS).[10][11]

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum

to single lines for each unique carbon.

Set the spectral width to cover the expected range (typically 0-200 ppm).

A larger number of scans is required due to the low natural abundance of ¹³C.[9]

Chemical shifts are referenced to the solvent signal.[11]

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecules.

Protocol:

Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of the solid sample with 100-200 mg of dry, IR-grade potassium bromide

(KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[12]

Place the mixture in a pellet die and apply pressure with a hydraulic press to form a

transparent or translucent pellet.[12]

Sample Preparation (Thin Solid Film):

Dissolve a small amount of the solid (approx. 50 mg) in a few drops of a volatile solvent

like methylene chloride.[13]
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Place a drop of the solution onto a salt plate (NaCl or KBr) and allow the solvent to

evaporate, leaving a thin film of the compound.[13][14]

Data Acquisition:

Record a background spectrum of the empty sample holder or a blank KBr pellet.

Place the sample in the spectrometer's sample compartment.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.[2][15] The final spectrum

is presented in terms of percent transmittance versus wavenumber (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To analyze the electronic transitions, particularly in conjugated systems.

Protocol:

Sample Preparation:

Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol,

methanol, or water).

Perform serial dilutions to obtain a series of solutions with concentrations that result in an

absorbance reading between 0.1 and 1.0.[16]

Data Acquisition:

Use a dual-beam UV-Vis spectrophotometer.

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).[17]

Record a baseline spectrum with the blank in both the sample and reference beams.[18]

Replace the blank in the sample beam with the cuvette containing the sample solution.

Scan the sample over a wavelength range (e.g., 200-800 nm) to obtain the absorption

spectrum.[18] The wavelength of maximum absorbance (λₘₐₓ) is reported.
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Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecules.

Protocol (Electron Ionization - EI):

Sample Introduction: Introduce a small amount of the volatile sample (typically in the

microgram range) into the ion source, often via a direct insertion probe or after separation by

Gas Chromatography (GC). The sample is heated to ensure it is in the gas phase.[19]

Ionization: Bombard the gaseous sample molecules with a high-energy electron beam

(typically 70 eV). This causes the molecule to lose an electron, forming a radical cation (the

molecular ion, M⁺), and often induces fragmentation.[20][21]

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or

time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

abundance versus m/z.

Visualizations
General Spectroscopic Analysis Workflow
The following diagram outlines the typical workflow for the spectroscopic analysis of a chemical

compound.
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Caption: A typical workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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